N'-(2-phenoxyacetyl)-4-biphenylcarbohydrazide
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Overview
Description
N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxyacetyl group and a biphenylcarbohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide typically involves the reaction of 2-phenoxyacetyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, leading to anticancer activity by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide can be compared with other similar compounds, such as:
N’-(2-phenoxyacetyl)-4-(1H-pyrrol-1-yl)benzohydrazides: These compounds share a similar phenoxyacetyl group but differ in the presence of a pyrrole ring instead of a biphenyl moiety.
N’-(2-phenoxyacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides: These derivatives also contain the phenoxyacetyl group but have additional methyl substitutions on the pyrrole ring.
The uniqueness of N’-(2-phenoxyacetyl)-4-biphenylcarbohydrazide lies in its biphenylcarbohydrazide structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-(2-phenoxyacetyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-26-19-9-5-2-6-10-19)22-23-21(25)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24)(H,23,25) |
InChI Key |
IMADPTHJRNEFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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